Deschloro bupropion

Description

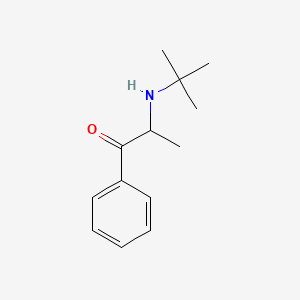

Structure

3D Structure

Properties

IUPAC Name |

2-(tert-butylamino)-1-phenylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-10(14-13(2,3)4)12(15)11-8-6-5-7-9-11/h5-10,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNSRSIGKZYQAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)NC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34509-36-9 | |

| Record name | 1-Propanone, 2-((1,1-dimethylethyl)amino)-1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034509369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-PROPANONE, 2-((1,1-DIMETHYLETHYL)AMINO)-1-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RQB4CW0AJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Structural Determinants for Transporter Affinity and Selectivity

Studies investigating the SAR of bupropion (B1668061) analogues have provided insights into the structural requirements for transporter affinity and selectivity. The removal of the chlorine atom from the bupropion structure, yielding deschloro bupropion, significantly alters its interaction profile with monoamine transporters. Specifically, this compound exhibits approximately one-sixth the affinity of bupropion for the dopamine (B1211576) transporter (DAT) nih.gov. Furthermore, while bupropion is known to be a dual inhibitor of DAT and norepinephrine (B1679862) transporter (NET) psychopharmacologyinstitute.compsychscenehub.comdrugbank.com, this compound shows equipotent affinity at NET compared to bupropion, but is inactive at the serotonin (B10506) transporter (SERT) nih.gov.

Bupropion itself acts as a nontransported inhibitor of uptake at DAT and NET, demonstrating a weaker interaction with SERT nih.gov. Its potency as an uptake inhibitor at DAT (IC50 = 305 nM) is notably higher than at NET (IC50 = 3,715 nM) nih.gov. Analogues with bulky terminal amine substituents, such as the tert-butyl group in bupropion, tend to be more potent as DAT uptake inhibitors nih.gov. Conversely, compounds with reduced bulk at this position exhibit nearly equal potency at both DAT and NET nih.gov. Phenyl substitution on the bupropion scaffold has also been identified as an important factor influencing chaperone activity at DAT, with para-substituted analogues showing varying degrees of efficacy compared to bupropion frontiersin.org.

Table 1: Comparative Transporter Inhibition Potency of Bupropion and this compound

| Compound | Target | Potency Metric | Value (nM) | Reference | Notes |

| Bupropion | DAT | IC50 | 305 | nih.gov | Acts as a nontransported uptake inhibitor. |

| Bupropion | NET | IC50 | 3,715 | nih.gov | Acts as a nontransported uptake inhibitor. |

| This compound | DAT | Affinity | ~1/6 of Bupropion's | nih.gov | Exhibits lower affinity compared to bupropion. |

| This compound | NET | Affinity | Equipotent to Bupropion | nih.gov | Shows similar potency to bupropion at the norepinephrine transporter. |

| This compound | SERT | Affinity | Inactive | nih.gov | Does not display significant activity at the serotonin transporter. |

Impact of Molecular Features on Mechanistic Profile (Inhibition vs. Release)

A key distinction in the SAR of α-aminophenones lies in their ability to act as transporter inhibitors versus neurotransmitter releasers. Bupropion functions as a transporter inhibitor, meaning it blocks the reuptake of neurotransmitters without being transported by the transporter itself nih.gov. In contrast, structurally simpler α-aminophenones like cathinone (B1664624) act as substrates, being transported by the DAT and NET, which leads to the release of neurotransmitters from the presynaptic neuron nih.gov.

The molecular features of bupropion, particularly its bulky tert-butyl amine substituent, are critical in defining its inhibitory mechanism nih.gov. This bulky group prevents bupropion from acting as a substrate for the transporters, thereby precluding any transporter-mediated release of neurotransmitters nih.gov. Studies have shown that analogues with bulky amine substituents are more likely to function as DAT uptake inhibitors, whereas those with smaller amine substituents tend to be releasing agents nih.gov. The absence of the chlorine atom in this compound affects its affinity but does not alter its fundamental mechanistic profile as an inhibitor, which is primarily dictated by the amine substituent nih.govnih.gov.

Q & A

Q. Advanced: How can researchers optimize HPLC parameters to improve sensitivity and specificity for this compound detection in complex matrices?

- Methodological Answer :

this compound is typically quantified using reversed-phase HPLC with UV detection. For basic identification, a C18 column and mobile phase comprising phosphate buffer (pH 3.0) and acetonitrile (70:30 v/v) are standard . Advanced optimization involves adjusting gradient elution profiles to resolve co-eluting impurities (e.g., 4-chlorobupropion) and using diode array detection (DAD) to confirm peak purity. Sensitivity can be enhanced by lowering the flow rate to 0.8 mL/min and increasing injection volumes to 20 µL . Method validation must include linearity (5–200 µg/mL), LOD (0.1 µg/mL), and LOQ (0.3 µg/mL) to meet ICH guidelines .

Basic: What regulatory limits apply to this compound as a process-related impurity?

Q. Advanced: How do pharmacopeial standards (e.g., USP) address batch-to-batch variability in this compound levels during quality control?

- Methodological Answer :

The USP specifies that this compound levels in bupropion hydrochloride must not exceed 0.5% of the principal peak area in chromatographic assays . For advanced quality control, researchers should perform accelerated stability studies (40°C/75% RH for 6 months) to monitor impurity formation. Statistical process control (SPC) charts can track batch variability, with out-of-specification (OOS) results triggering root-cause analyses using mass spectrometry to identify degradation pathways .

Basic: What enzymatic pathways contribute to this compound formation in vivo?

Q. Advanced: How does CYP2B6 inactivation by selegiline affect this compound pharmacokinetics in human liver microsomes?

- Methodological Answer :

this compound is primarily formed via CYP2B6-mediated hydroxylation of bupropion. Basic studies use pooled human liver microsomes (HLMs) incubated with bupropion (1–100 µM) and NADPH, followed by LC-MS/MS analysis . Advanced research involves pre-incubating HLMs with selegiline (10 µM), a mechanism-based CYP2B6 inhibitor, to measure reduced Vmax (from 12.4 ± 1.2 to 3.8 ± 0.7 nmol/min/mg) and increased Km (from 89 ± 11 to 212 ± 24 µM), confirming competitive inhibition .

Basic: What in vitro models are suitable for assessing this compound toxicity?

Q. Advanced: How can transcriptomic profiling in HepG2 cells elucidate this compound’s hepatotoxic mechanisms?

- Methodological Answer :

Basic toxicity screening uses HepG2 cells exposed to this compound (10–1000 µM) for 24–72 hours, with viability assessed via MTT assay . Advanced studies employ RNA-seq to identify differentially expressed genes (e.g., CYP3A4 upregulation, GSTA1 downregulation) and pathway enrichment analysis (e.g., oxidative stress response). Co-culture models with Kupffer cells can mimic hepatic inflammation, measuring IL-6 and TNF-α secretion via ELISA .

Basic: How is method validation performed for this compound assays?

Q. Advanced: What statistical tools address matrix effects in LC-MS/MS quantification of this compound in biological fluids?

- Methodological Answer :

Basic validation follows ICH Q2(R1), including precision (%RSD < 2%), accuracy (98–102%), and robustness testing (pH ± 0.2, column temperature ± 2°C) . For biological matrices, advanced workflows use post-column infusion to quantify matrix effects (e.g., ion suppression ≤ 15%) and employ stable isotope-labeled internal standards (e.g., bupropion-d9) to correct variability .

Basic: How should researchers reconcile contradictory data on this compound’s metabolic stability across studies?

Q. Advanced: What meta-analysis frameworks integrate heterogenous datasets (e.g., in vitro vs. in vivo half-lives)?

- Methodological Answer :

Contradictions may arise from interspecies differences (e.g., mouse vs. human CYP2B6 activity) or incubation conditions (e.g., microsomal protein concentration). Basic reconciliation involves normalizing data to per-mg protein and adjusting for assay pH/temperature . Advanced meta-analyses use random-effects models to pool half-life data, with subgroup analyses for species, enzyme inhibitors, and genetic polymorphisms (e.g., CYP2B6*6 allele) .

Basic: What role do deuterated analogs play in studying this compound’s metabolic pathways?

Q. Advanced: How does deuterium isotope effect (DIE) impact the kinetic resolution of this compound formation?

- Methodological Answer :

Deuterated bupropion (e.g., bupropion-d9) is used as an internal standard to track non-enzymatic degradation. Basic studies compare <sup>1</sup>H/<sup>2</sup>H isotopic ratios via HRMS to distinguish enzymatic vs. chemical degradation . Advanced DIE studies measure kH/kD ratios (>2.0) during CYP2B6-mediated hydroxylation, confirming rate-limiting hydrogen abstraction as a key step .

Basic: What statistical methods are appropriate for comparing this compound’s pharmacological effects across experimental groups?

Q. Advanced: How can mixed-effects models account for inter-individual variability in EEG response studies?

- Methodological Answer :

Basic comparisons use unpaired t-tests for mean seizure duration (e.g., bupropion HCl vs. HBr in mice) . Advanced designs employ linear mixed-effects models to adjust for covariates like body weight, baseline EEG activity, and CYP2B6 genotype, with random intercepts for subject-specific variability .

Basic: What stability-indicating methods are recommended for this compound under stress conditions?

Q. Advanced: How does photolytic degradation of this compound correlate with excipient interactions in solid dosage forms?

- Methodological Answer :

Basic forced degradation uses acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions, with HPLC tracking impurity profiles . Advanced studies combine X-ray diffraction (XRD) and FTIR to characterize degradation products in tablet matrices, revealing excipient-induced crystallization under 40°C/75% RH .

Basic: How do in vitro metabolic studies of this compound translate to in vivo models?

Q. Advanced: What physiologically based pharmacokinetic (PBPK) models predict this compound exposure in renal-impaired populations?

- Methodological Answer :

Basic translation scales in vitro intrinsic clearance (CLint) to in vivo hepatic clearance using the well-stirred model . Advanced PBPK models (e.g., Simcyp) incorporate glomerular filtration rate (GFR) and CYP2B6 activity in renal-impaired patients, simulating AUC increases of 1.5–2.0-fold compared to healthy subjects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.